molecular formula C11H7BrO3 B11806690 5-(2-Bromophenoxy)furan-2-carbaldehyde

5-(2-Bromophenoxy)furan-2-carbaldehyde

Cat. No.: B11806690
M. Wt: 267.07 g/mol
InChI Key: YEXCABHFLHLUOZ-UHFFFAOYSA-N
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Description

5-(2-Bromophenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9BrO3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromophenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenoxy)furan-2-carbaldehyde typically involves the reaction of 2-bromophenol with furan-2-carbaldehyde under specific conditions. One common method is to use a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 5-(2-Bromophenoxy)furan-2-carboxylic acid.

    Reduction: 5-(2-Bromophenoxy)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenoxy)furan-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance the compound’s ability to bind to target molecules, while the furan ring can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenoxy)furan-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    5-(2-Fluorophenoxy)furan-2-carbaldehyde: Contains a fluorine atom instead of bromine.

    5-(2-Iodophenoxy)furan-2-carbaldehyde: Contains an iodine atom instead of bromine.

Uniqueness

5-(2-Bromophenoxy)furan-2-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions that other halogens may not, making this compound valuable for certain applications.

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

5-(2-bromophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H7BrO3/c12-9-3-1-2-4-10(9)15-11-6-5-8(7-13)14-11/h1-7H

InChI Key

YEXCABHFLHLUOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(O2)C=O)Br

Origin of Product

United States

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